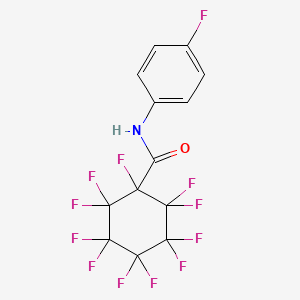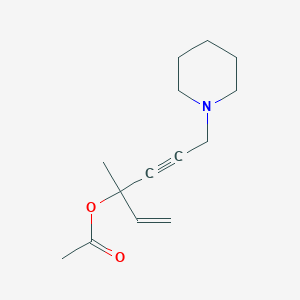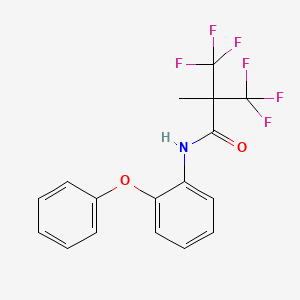
1,2,2,3,3,4,4,5,5,6,6-Undecafluoro-N-(4-fluorophenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE typically involves the following steps:
Fluorination: The introduction of fluorine atoms into the cyclohexane ring is achieved through a series of fluorination reactions. This can be done using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.
Amidation: The formation of the amide bond involves reacting the fluorinated cyclohexane derivative with 4-fluoroaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. This includes using continuous flow reactors for fluorination and automated systems for amidation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the cyclohexane ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while reduction and oxidation reactions can produce different functionalized cyclohexane compounds.
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(3-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE
- 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(2-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific fluorination pattern and the presence of the 4-fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H5F12NO |
|---|---|
Molecular Weight |
419.16 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(4-fluorophenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H5F12NO/c14-5-1-3-6(4-2-5)26-7(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-4H,(H,26,27) |
InChI Key |
GZFIGEVXHMSLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-(4-methylphenyl)-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11100712.png)

![(2E,5Z)-3-benzyl-2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11100721.png)
![3-[4-(2-Methylpropyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11100724.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)

![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11100750.png)
![4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11100763.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone](/img/structure/B11100770.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11100774.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11100776.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol](/img/structure/B11100778.png)
![Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11100783.png)
